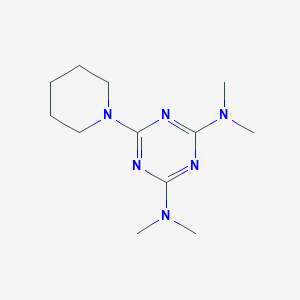

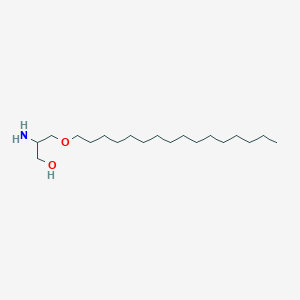

N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. MTT was first synthesized by Mosmann in 1983 as a colorimetric assay to measure cell viability and proliferation. Since then, MTT has become a popular tool in various fields of research such as cancer biology, drug discovery, and toxicology.

Mechanism of Action

The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals are retained within the cells, providing a measure of the number of viable cells. Dead cells or cells with damaged mitochondria cannot reduce MTT and do not form formazan crystals.

Biochemical and Physiological Effects:

MTT is not known to have any direct biochemical or physiological effects on cells. The assay measures the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The assay provides an indirect measure of cell viability and proliferation.

Advantages and Limitations for Lab Experiments

The MTT assay has several advantages over other cell viability assays. It is simple, reliable, and can be used to screen a large number of compounds simultaneously. The assay can also be adapted to measure cell proliferation by comparing the absorbance of MTT in treated cells to that of untreated cells. However, the MTT assay has some limitations. It requires viable cells with intact mitochondria, making it unsuitable for measuring cell death or apoptosis. The assay also requires careful optimization of the experimental conditions to obtain accurate and reproducible results.

List of

Future Directions

1. Development of novel MTT analogs with improved sensitivity and specificity for measuring cell viability and proliferation.

2. Application of MTT assay in drug discovery for identifying novel compounds with anti-cancer or anti-inflammatory activity.

3. Use of MTT assay in toxicology studies to evaluate the toxicity of environmental pollutants and chemicals.

4. Development of high-throughput screening methods using MTT assay for rapid and efficient drug discovery.

5. Optimization of MTT assay conditions for measuring cell proliferation in 3D cell cultures and organoids.

6. Integration of MTT assay with other assays such as flow cytometry and microscopy for multi-parametric analysis of cell viability and proliferation.

7. Investigation of the mechanism of action of MTT and its interaction with mitochondrial dehydrogenases.

8. Development of MTT-based assays for measuring mitochondrial function and metabolism in cells.

9. Use of MTT assay in clinical studies for monitoring cell viability and proliferation in cancer patients.

10. Comparison of MTT assay with other cell viability assays to evaluate its accuracy and reliability.

Synthesis Methods

MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-B) with piperidine in anhydrous ethanol. The reaction produces MTT and hydrobromic acid as a byproduct. The resulting MTT is then purified by recrystallization.

Scientific Research Applications

MTT is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a spectrophotometer. The assay is simple, reliable, and can be used to screen a large number of compounds simultaneously.

properties

CAS RN |

16268-79-4 |

|---|---|

Product Name |

N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine |

Molecular Formula |

C12H22N6 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H22N6/c1-16(2)10-13-11(17(3)4)15-12(14-10)18-8-6-5-7-9-18/h5-9H2,1-4H3 |

InChI Key |

YQJAHJMFUGYJOW-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)N(C)C |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)